molecular formula C11H14N2O2 B13305701 4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13305701
M. Wt: 206.24 g/mol
InChI Key: MFUZPEKLXUMSNR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with a unique structure that combines an aminomethyl group, a methoxy group, and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the reduction of Schiff bases. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the Ullmann coupling reaction, which involves the use of copper-based catalysts, can be employed to form the necessary carbon-nitrogen bonds . This method is advantageous due to its efficiency and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(aminomethyl)-5-methoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O2/c1-15-9-4-2-3-8-11(9)7(6-12)5-10(14)13-8/h2-4,7H,5-6,12H2,1H3,(H,13,14)

InChI Key

MFUZPEKLXUMSNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(CC(=O)N2)CN

Origin of Product

United States

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